molecular formula C10H7ClO4 B14897712 (R)-6-Chloro-4-oxochromane-2-carboxylic acid

(R)-6-Chloro-4-oxochromane-2-carboxylic acid

Cat. No.: B14897712
M. Wt: 226.61 g/mol
InChI Key: RJNYIXPGUIVGJT-SECBINFHSA-N
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Description

®-6-Chloro-4-oxochromane-2-carboxylic acid is a chemical compound belonging to the class of chromanones Chromanones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Chloro-4-oxochromane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 6-chloro-2-hydroxyacetophenone as a starting material. This compound undergoes cyclization in the presence of a suitable acid catalyst to form the chromanone ring structure. The reaction conditions often involve heating the mixture to a specific temperature to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of ®-6-Chloro-4-oxochromane-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

®-6-Chloro-4-oxochromane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted chromanones depending on the nucleophile used.

Scientific Research Applications

®-6-Chloro-4-oxochromane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-6-Chloro-4-oxochromane-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-oxochroman-2-carboxylic acid: Similar structure but lacks the ®-configuration.

    4-Oxo-4H-chromene-2-carboxylic acid: Similar chromanone structure but without the chlorine atom.

    6-Methoxy-4-oxochromane-2-carboxylic acid: Similar structure with a methoxy group instead of chlorine.

Uniqueness

®-6-Chloro-4-oxochromane-2-carboxylic acid is unique due to its specific ®-configuration and the presence of a chlorine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H7ClO4

Molecular Weight

226.61 g/mol

IUPAC Name

(2R)-6-chloro-4-oxo-2,3-dihydrochromene-2-carboxylic acid

InChI

InChI=1S/C10H7ClO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14)/t9-/m1/s1

InChI Key

RJNYIXPGUIVGJT-SECBINFHSA-N

Isomeric SMILES

C1[C@@H](OC2=C(C1=O)C=C(C=C2)Cl)C(=O)O

Canonical SMILES

C1C(OC2=C(C1=O)C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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